(4,7-Dimethoxy-1,3-benzodioxol-5-yl)acetaldehyde
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Overview
Description
2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ACETALDEHYDE is a chemical compound belonging to the benzodioxole family It is characterized by the presence of a benzodioxole ring substituted with dimethoxy groups and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ACETALDEHYDE typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Aldehyde Functionalization: The aldehyde group is introduced through formylation reactions, often using reagents like Vilsmeier-Haack reagent (DMF and POCl3) or by oxidation of corresponding alcohols.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ACETALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products
Oxidation: 2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ACETIC ACID
Reduction: 2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHANOL
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ACETALDEHYDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ACETALDEHYDE involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the benzodioxole ring may interact with cellular receptors and signaling pathways, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- (2Z)-3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
Uniqueness
2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ACETALDEHYDE is unique due to its specific substitution pattern and the presence of an aldehyde functional group. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other benzodioxole derivatives.
Properties
Molecular Formula |
C11H12O5 |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)acetaldehyde |
InChI |
InChI=1S/C11H12O5/c1-13-8-5-7(3-4-12)9(14-2)11-10(8)15-6-16-11/h4-5H,3,6H2,1-2H3 |
InChI Key |
LPEOCTXMIDBOHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC=O)OC)OCO2 |
Origin of Product |
United States |
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